Cas no 938-94-3 (2-(p-Tolyl)propionic Acid)

2-(p-Tolyl)propionic Acid is a versatile intermediate exhibiting excellent thermal stability and ease of handling. Its ability to undergo efficient esterification reactions renders it an attractive precursor for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals, where its p-tolyl substituent imparts unique properties.
2-(p-Tolyl)propionic Acid structure
2-(p-Tolyl)propionic Acid structure
商品名:2-(p-Tolyl)propionic Acid
CAS番号:938-94-3
MF:C10H12O2
メガワット:164.201083183289
MDL:MFCD01111378
CID:40350
PubChem ID:24874274

2-(p-Tolyl)propionic Acid 化学的及び物理的性質

名前と識別子

    • 2-(4-Methylphenyl)propanoic acid
    • 2-(4-Methylphenyl) propionic acid
    • IBUPROFEN IMP D
    • IBUPROFEN IMPURITY D
    • 4-METHYL-2-PHENYLPROPIONIC ACID
    • ALPHA,4-DIMETHYLPHENYLACETIC ACID
    • (2RS)-2-(4-METHYLPHENYL)PROPANOIC ACID
    • 2-(p-Tolyl)propionic acid
    • 2-(p-Tolyl)propionic
    • 2-p-Tolylpropanoic acid
    • 4-methyl-hydratropic acid
    • Methylphenylpropinoic acid
    • p-Methylhydratropic acid.
    • p-Methylhydratropic acid
    • 2-(4-Tolyl)propionic acid
    • 2-(4-methylphenyl)propionic acid
    • 2-(p-Tolyl)propanoic acid
    • KDYOFXPLHVSIHS-UHFFFAOYSA-N
    • Propanoic acid, 2-(4-methylphenyl)
    • alpha,4-Dimethylbenzeneacetic acid
    • 2-(4-Tolyl)propanoic acid
    • (R)-2-(p-Tolyl)propanoic acid
    • 4-methylhydratropic acid
    • p-methylphenylpropionic acid
    • 2-(p-tolyl)-propionic acid
    • a,4-
    • Hydratropic acid, p-methyl- (6CI, 7CI, 8CI)
    • α,4-Dimethylbenzeneacetic acid (ACI)
    • (±)-2-(p-Methylphenyl)propionic acid
    • 2-(p-Methylphenyl)propionic acid
    • 2-p-Tolylpropionic acid
    • α-(p-Tolyl)propionic acid
    • Ibuprofen Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic Acid
    • F19228
    • Benzeneacetic acid, alpha,4-dimethyl-
    • Q27251771
    • alpha ,4-Dimethylphenylacetic acid
    • DB-057444
    • EN300-68757
    • DTXSID50917912
    • 938-94-3
    • alpha,4-Dimethylphenylacetic acid, pharmaceutical impurity standard
    • 1635C8OCXW
    • MFCD01111378
    • Ibuprofen EP Impurity D
    • CHEMBL190275
    • (2RS)-2-(4-Methylphenyl)propanoic Acid; Ibuprofen Imp. D (EP); Ibuprofen Impurity D
    • ALPHA-(P-TOLYL)PROPIONIC ACID
    • (S)-2-p-tolylpropanoic acid
    • .ALPHA.,4-DIMETHYLBENZENEACETIC ACID
    • Z792377274
    • a,4-Dimethylphenylacetic acid
    • alpha,4-Dimethylphenylacetic acid, 97%
    • IBUPROFEN IMPURITY D (EP IMPURITY)
    • SCHEMBL349312
    • AKOS004906184
    • BDBM50250131
    • AS-16020
    • .ALPHA.-(P-TOLYL)PROPIONIC ACID
    • IBUPROFEN IMPURITY D [EP IMPURITY]
    • SY023256
    • CS-0097754
    • UNII-1635C8OCXW
    • (+/-)-2-(P-METHYLPHENYL)PROPIONIC ACID
    • BENZENEACETIC ACID, .ALPHA.,4-DIMETHYL-
    • J-506064
    • 2-(4'-Methylphenyl)propionic acid
    • 2-(p-Tolyl)propionic Acid
    • MDL: MFCD01111378
    • インチ: 1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
    • InChIKey: KDYOFXPLHVSIHS-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)C1C=CC(C)=CC=1)O

計算された属性

  • せいみつぶんしりょう: 164.08400
  • どういたいしつりょう: 164.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 37.3
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: 黄色透明液体
  • 密度みつど: 1.0041 (rough estimate)
  • ゆうかいてん: 37-42 °C (lit.)
  • ふってん: 231.67°C (rough estimate)
  • フラッシュポイント: 華氏温度:230°f
    摂氏度:110°c
  • 屈折率: 1.518-1.52
  • PSA: 37.30000
  • LogP: 2.18310
  • じょうきあつ: 0.0±0.6 mmHg at 25°C
  • ようかいせい: 未確定

2-(p-Tolyl)propionic Acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Store at room temperature

2-(p-Tolyl)propionic Acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(p-Tolyl)propionic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-68757-50.0g
2-(4-methylphenyl)propanoic acid
938-94-3 95.0%
50.0g
$68.0 2025-02-20
eNovation Chemicals LLC
D519662-25g
2-(4-Methylphenyl)propanoic acid
938-94-3 97%
25g
$265 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P66030-500g
2-(p-Tolyl)propanoic acid
938-94-3
500g
¥1076.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168394-25g
2-(p-Tolyl)propanoic acid
938-94-3 98%
25g
¥65.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168394-500g
2-(p-Tolyl)propanoic acid
938-94-3 98%
500g
¥897.00 2024-04-24
Key Organics Ltd
TS-03572-20MG
(2R)-2-(4-methylphenyl)propanoic acid
938-94-3 >97%
20mg
£76.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UH591-100g
2-(p-Tolyl)propionic Acid
938-94-3 98%
100g
386.0CNY 2021-07-10
Fluorochem
065857-25g
2-(4-Methylphenyl)propanoic acid
938-94-3 98%
25g
£17.00 2022-03-01
eNovation Chemicals LLC
D519662-100g
2-(4-Methylphenyl)propanoic acid
938-94-3 97%
100g
$315 2024-05-24
TRC
T536780-1g
2-(p-Tolyl)propionic Acid
938-94-3
1g
$ 85.00 2023-09-05

2-(p-Tolyl)propionic Acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5 - 8.5; pH 1 - 2
リファレンス
Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]
Chen, Wen-hua, Huaxue Shiji, 2006, 28(7), 426-428

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 - 10 h, 100 - 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
リファレンス
Method for synthesizing 2-(4-bromomethylphenyl)propionic acid
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 - 10 h, 100 - 105 °C; 105 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
リファレンス
New synthetic method of loxoprofen sodium
Zhang, Xingxian; Hu, Kebin; Zhou, Dunfeng; Lu, Xin, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen iodide Solvents: Water ;  20 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
リファレンス
Facile one-pot preparation of 2-arylpropionic and arylacetic acids from cyanohydrins by treatment with aqueous HI
Aramini, Andrea; Sablone, Manolo R.; Bianchini, Gianluca; Amore, Alessia; Fani, Michela; et al, Tetrahedron, 2009, 65(10), 2015-2021

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  60 - 65 °C
1.2 Solvents: Tetrahydrofuran ;  60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C
1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C
リファレンス
Process for preparing 2-(4-bromomethyl) phenylpropionic acid
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Lithium chloride Catalysts: Palladium chloride ,  Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ;  24 h, 70 °C
リファレンス
Method for preparing branched carboxylic acid compound with palladium chloride as catalyst
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Acetone ,  Water ;  overnight, rt
リファレンス
Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THF
Shahid Islam, M.; Ahmad, Syarhabil; Attu, Mary Rose; Foerstering, F. Holger; Mahmun Hossain, M., Helvetica Chimica Acta, 2015, 98(9), 1273-1286

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ;  2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  23 °C
リファレンス
1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids
Reed, John H.; Cramer, Nicolai, ChemCatChem, 2020, 12(17), 4262-4266

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 4, cooled
リファレンス
Synthesis of 2-(4-methylphenyl)-propionate by coupling of methyl phenyl Grignard reagent and 2-substituted propionate
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Acetic anhydride ,  Palladium diacetate ,  Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ;  48 h, 65 °C
リファレンス
A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid
Liu, Wei ; Ren, Wenlong; Li, Jingfu; Shi, Yuan; Chang, Wenju; et al, Organic Letters, 2017, 19(7), 1748-1751

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Water ;  5 h, 125 - 130 °C; 130 °C → 40 °C
1.2 Reagents: Water
1.3 Reagents: Potassium hydroxide Solvents: Water ;  pH 10
リファレンス
Synthesis of 2-(4-bromomethylphenyl)propionic acid and ester
Liu, Zhi-xiong; Cheng, Qing-rong, Huaxue Shiji, 2011, 33(4), 356-358

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Application of oxidative aryl migration in organoselenium and -tellurium compounds to the synthesis of 2-arylpropanoic acids
Uemura, Sakae; Fukuzawa, Shinichi; Yamauchi, Takayoshi; Hattori, Kaneaki; Mizutaki, Shoichi; et al, Journal of the Chemical Society, 1986, (11), 1983-7

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Lithium chloride Catalysts: Palladium chloride ,  Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ;  24 h, 70 °C
リファレンス
Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic Acid
Ren, Wenlong ; Wang, Mingzhou; Guo, Jianqiong; Zhou, Jintao; Chu, Jianxiao; et al, Organic Letters, 2022, 24(3), 886-891

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ;  pH 2 - 3
リファレンス
Process for preparation of loxoprofen sodium
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Water ;  16 h, pH 8, 30 °C
リファレンス
Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270
Snell, David; Colby, John, Enzyme and Microbial Technology, 1999, 24, 160-163

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Water Catalysts: Triphenylphosphine ,  Palladium diacetate ,  Iron chloride (FeCl3) Solvents: 1,4-Dioxane ;  10 - 15 h, 50 bar, 80 °C
リファレンス
Regioselectivity inversion tuned by iron(III) salts in palladium-catalyzed carbonylations
Huang, Zijun; Cheng, Yazhe; Chen, Xipeng; Wang, Hui-Fang; Du, Chen-Xia; et al, Chemical Communications (Cambridge, 2018, 54(32), 3967-3970

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water
1.2 16 h, 600 psi, 80 °C
リファレンス
Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions
El Ali, Bassam, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  6 h, reflux
リファレンス
Synthesis of 2-[4-(bromomethyl)phenyl]propionic acid via iodine-catalyzed aryl rearrangement
Li, Aijun; Zhou, Xueqin; Liu, Dongzhi, Jingxi Huagong, 2006, 23(6), 613-614

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride ,  Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
リファレンス
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids
Seayad, A.; Jayasree, S.; Chaudhari, R. V., Organic Letters, 1999, 1(3), 459-461

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  20 - 25 °C; 25 °C → 30 °C; 30 °C → 0 °C; -5 - 5 °C; 1.5 h, -5 - 5 °C
1.2 0 - 5 °C
1.3 Solvents: Water ;  0 - 5 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, 0 - 5 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  10 min, 20 - 25 °C
リファレンス
Process for preparation of loxoprofen sodium
, China, , ,

2-(p-Tolyl)propionic Acid Raw materials

2-(p-Tolyl)propionic Acid Preparation Products

2-(p-Tolyl)propionic Acid サプライヤー

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:938-94-3)2-p-Tolylpropanoic acid
注文番号:JH063
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:938-94-3)2-p-Tolylpropanoic acid
注文番号:JH254
在庫ステータス:in Stock
はかる:25kg
清らかである:95.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:938-94-3)
注文番号:SFD1189
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:938-94-3)2-(4-Methylphenyl)propanoic acid
sfd3337
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:938-94-3)2-(p-Tolyl)propionic Acid
A844729
清らかである:99%
はかる:500g
価格 ($):176.0